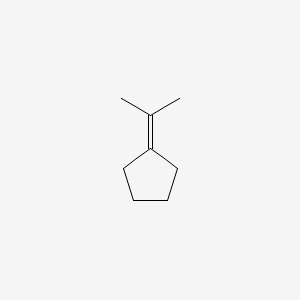

Cyclopentane, (1-methylethylidene)-

Description

Cyclopentane, (1-methylethylidene)- (CAS 73913-74-3), also named 1-Methylene-3-(1-methylethylidene)cyclopentane, is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ (MW: 122.21 g/mol). Its structure features a cyclopentane ring substituted with a methylene group (-CH₂-) and a 1-methylethylidene group (-C(CH₃)₂) at positions 1 and 3, respectively . The compound exhibits a strained cyclopentane ring due to the bulky substituents, which influences its reactivity and physical properties. Experimental data predict a boiling point of 157.8 ± 15.0°C and a density of 0.83 ± 0.1 g/cm³ .

Properties

IUPAC Name |

propan-2-ylidenecyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYRLXGSAJWZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227311 | |

| Record name | Cyclopentane, (1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-83-3 | |

| Record name | Cyclopentane, (1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, (1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The synthesis of cyclopentane derivatives, including (1-methylethylidene)cyclopentane, typically involves:

- Hydrogenation of Cyclopentadiene Derivatives

- Annulation and Cyclization Reactions

- Alkylation of Cyclopentane Rings

The following sections detail these approaches with specific conditions and data.

Industrial Hydrogenation of Cyclopentadiene Derivatives

A robust industrial method for preparing cyclopentane derivatives involves the hydrogenation of cyclopentadiene or methylcyclopentadiene, which are obtained from petroleum cracking byproducts.

-

- The C₉–C₁₀ fraction from petroleum cracking is vacuum-distilled.

- Dicyclopentadiene and dimethylcyclopentadiene are separated at different distillation points.

-

- Dicyclopentadiene and dimethylcyclopentadiene are subjected to depolymerization rectification at 180–210 °C.

- Cyclopentadiene is collected from the top of the rectification tower; methylcyclopentadiene is collected from a lateral line.

-

- Cyclopentadiene and methylcyclopentadiene undergo hydrogenation in the presence of a palladium catalyst supported on γ-alumina or granular activated carbon.

- Conditions: 30–80 °C, hydrogen pressure 0.3–2.0 MPa, reaction time 80–200 minutes.

-

- Cyclopentane and methylcyclopentane are separated and purified.

| Step | Temperature (°C) | Pressure (kPa/MPa) | Reflux Ratio | Catalyst | Yield/Purity |

|---|---|---|---|---|---|

| Vacuum Distillation | 120–125 (still) | -80 to -90 (top) | 5–8 | — | — |

| Depolymerization | 180–210 | 0–10 (top) | 1–3 | — | — |

| Hydrogenation | 30–80 | 0.3–2.0 (MPa) | — | Pd/γ-Al₂O₃ or GAC | High |

Note: “GAC” = granular activated carbon.

- High selectivity and purity.

- Utilizes inexpensive petrochemical byproducts.

- Scalable for industrial production.

Annulation and Cyclization Strategies

Academic and laboratory-scale syntheses of cyclopentane derivatives, including (1-methylethylidene)cyclopentane, often employ annulation or cyclization reactions. These may include:

- Conjugate Addition and Enolate Alkylation:

Michael addition of organocuprates or Grignard reagents to α,β-unsaturated carbonyls, followed by enolate alkylation and cyclization, forms substituted cyclopentanes. - Homoenolate Annulation:

Zinc or lithium homoenolates react with enones or alkynes, followed by condensation to yield cyclopentane frameworks. - Diazo Annulation:

Rhodium-catalyzed annulation of vinyldiazoacetates with allyl alcohols can produce cyclopentane rings with high stereoselectivity.

Example Laboratory Method Table:

Reaction Thermochemistry

Thermodynamic data for the formation of cyclopentane, (1-methylethylidene)-, are available:

| Quantity | Value (liquid phase) | Units | Method | Reference |

|---|---|---|---|---|

| ΔrH° (reaction enthalpy) | 4.3 ± 0.3 | kJ/mol | Kinetic | Bigley and May, 1970 |

Summary Table of Preparation Methods

| Method Category | Scale | Main Steps | Typical Yield | Selectivity | Industrial Use |

|---|---|---|---|---|---|

| Hydrogenation of Cyclopentadiene Derivatives | Industrial | Fractionation, depolymerization, hydrogenation | High | High | Yes |

| Annulation/Cyclization | Laboratory | Michael addition, annulation | Moderate–High | Moderate–High | No |

| Direct Alkylation | Laboratory | Friedel–Crafts alkylation | Variable | Low | No |

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, (1-methylethylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions, where the isopropylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

Oxidation: Produces ketones or alcohols.

Reduction: Produces saturated hydrocarbons.

Substitution: Produces various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, (1-methylethylidene)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, (1-methylethylidene)- involves its interaction with molecular targets through various pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions. This is achieved by the compound’s ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Ring Strain and Reactivity

Cyclopentane derivatives with bulky substituents, such as the 1-methylethylidene group, exhibit enhanced ring strain compared to cyclohexane analogs. This strain increases reactivity in ring-opening and isomerization reactions. For example:

- The target compound undergoes thermal decomposition to form pentane bi-radicals under high-strain puckering conditions, a behavior shared with methyl-cyclopentane derivatives .

- In contrast, Cyclopentane, (1-methylethyl)- (isopropylcyclopentane) shows stability in hydrogenation reactions, with a reaction enthalpy (ΔrH°) of -208 ± 2 kJ/mol when saturated with hydrogen .

Reaction Pathways

- Bicyclo[3.1.0]hexane-1-acetic acid decomposes to yield either Cyclohexane, (1-methylethylidene)- or Cyclopentane, 1-methyl-2-(1-methylethylidene)- with rate constants $ kb = 2.53 \times 10^{-2} \, \text{s}^{-1} $ and $ ka = 9.7 \times 10^{3} \, \text{s}^{-1} $, respectively . This highlights the thermodynamic preference for cyclopentane derivatives under specific conditions.

Biological Activity

Cyclopentane, (1-methylethylidene)-, also known as 1-methylene-3-(1-methylethylidene) cyclopentane, is a cyclic hydrocarbon with the chemical formula CH. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of cyclopentane, (1-methylethylidene)- can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 126.22 g/mol |

| Boiling Point | 95-96 °C |

| Density | 0.79 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Activity

Research has indicated that cyclopentane derivatives exhibit notable antimicrobial properties. A study evaluated various cyclopentane derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed significant inhibition zones, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Cyclopentane Derivatives

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Cyclopentane, (1-methylethylidene)- | 15 | Staphylococcus aureus |

| Cyclopentanol | 12 | Escherichia coli |

| 1-Methylcyclopentene | 10 | Bacillus subtilis |

Anti-inflammatory Effects

In addition to antimicrobial activity, cyclopentane derivatives have been investigated for their anti-inflammatory properties. A study conducted on animal models showed that administration of these compounds resulted in a significant reduction in inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of cyclopentane derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a specific derivative of cyclopentane was tested against a panel of pathogens. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress showed that treatment with cyclopentane derivatives resulted in improved cognitive function and reduced neuronal apoptosis. Behavioral tests indicated enhanced memory retention compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.